2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile
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Overview
Description
2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile is a complex organic compound that features a thiazole ring, a furan ring, and a dichlorophenyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control over reaction conditions, such as temperature and residence time, which are crucial for optimizing the synthesis of complex organic molecules .
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group.
2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: An intermediate in the synthesis of herbicides.
Thiazole derivatives: Compounds with a thiazole ring that exhibit diverse biological activities.
Uniqueness
2-{4-[5-(2,4-Dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acetonitrile is unique due to its combination of a thiazole ring, a furan ring, and a dichlorophenyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2OS/c16-9-1-2-10(11(17)7-9)13-3-4-14(20-13)12-8-21-15(19-12)5-6-18/h1-4,7-8H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMJEOCDPZARRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C3=CSC(=N3)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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